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Compound of Interest

Compound Name: Oxacyclohexadecen-2-one

Cat. No.: B1590494 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Habanolide®, a synthetic macrocyclic musk, is a widely used fragrance ingredient known for its

elegant and persistent musk odor.[1] As a 15-membered unsaturated lactone, its structural

elucidation and characterization are crucial for quality control and the development of new

fragrance compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable

tool for the unambiguous determination of its chemical structure, including stereochemistry and

the assignment of all proton and carbon signals. This application note provides a

comprehensive overview of the NMR spectroscopic analysis of Habanolide, including detailed

experimental protocols and data interpretation. While a complete, officially published, and

assigned experimental dataset for Habanolide is not readily available in the public domain, this

document presents predicted NMR data based on its known structure and established NMR

principles for similar macrocyclic lactones.

Molecular Structure

Habanolide is chemically known as (12E)-oxacyclohexadec-12-en-2-one. The numbering of the

atoms for the purpose of NMR assignment is provided below.

Predicted NMR Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1590494?utm_src=pdf-interest
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Habanolide.

These predictions are based on the analysis of its functional groups and comparison with

similar macrocyclic structures.

Table 1: Predicted ¹H NMR Chemical Shifts for Habanolide

Position Predicted δ (ppm) Multiplicity Predicted J (Hz)

3 2.3 - 2.5 t 7.0

4, 5, 6, 7, 8, 9, 10 1.2 - 1.7 m -

11 2.0 - 2.2 m -

12 5.3 - 5.5 m -

13 5.3 - 5.5 m -

14 2.0 - 2.2 m -

15 4.1 - 4.3 t 6.5

16 (CH₃) Not Applicable - -

Table 2: Predicted ¹³C NMR Chemical Shifts for Habanolide
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Position Predicted δ (ppm)

1 (C=O) 170 - 175

2 Not Applicable

3 30 - 35

4, 5, 6, 7, 8, 9, 10 20 - 30

11 30 - 35

12 125 - 135

13 125 - 135

14 30 - 35

15 60 - 65

16 (CH₃) Not Applicable

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

designed to yield high-quality spectra for the structural elucidation of Habanolide.

1. Sample Preparation

Sample: Habanolide (approximately 5-10 mg)

Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL) is a common choice for similar

compounds.

Procedure:

Accurately weigh the Habanolide sample into a clean, dry NMR tube.

Add the deuterated solvent to the NMR tube.

Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
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Ensure the solution is clear and free of any particulate matter before inserting it into the

NMR spectrometer.

2. 1D NMR Spectroscopy (¹H and ¹³C)

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal signal dispersion.[2]

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.[2]

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).[2]

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.[2]

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) couplings, revealing adjacent protons in the

molecule.
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Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Sequence: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations,

which is crucial for connecting different spin systems and identifying quaternary carbons.

Pulse Sequence: Standard HMBC experiment (e.g., hmbcgplpndqf).

4. Data Processing

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct all spectra manually.

Perform baseline correction.

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm)

or an internal standard like tetramethylsilane (TMS).

Integrate the ¹H NMR signals.

Analyze the 2D spectra to establish correlations and assign all proton and carbon signals.

Visualizations
Workflow for NMR-based Structural Elucidation of Habanolide

The following diagram illustrates the logical workflow for characterizing Habanolide using a

suite of NMR experiments.
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Caption: Workflow for the structural elucidation of Habanolide using NMR spectroscopy.

Key 2D NMR Correlations for Habanolide Structure Confirmation

This diagram visualizes the key through-bond correlations (COSY and HMBC) that would be

expected and used to confirm the structure of Habanolide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1590494?utm_src=pdf-custom-synthesis
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www.benchchem.com/product/b047354
https://www.benchchem.com/product/b1590494#nmr-spectroscopy-for-characterization-of-habanolide
https://www.benchchem.com/product/b1590494#nmr-spectroscopy-for-characterization-of-habanolide
https://www.benchchem.com/product/b1590494#nmr-spectroscopy-for-characterization-of-habanolide
https://www.benchchem.com/product/b1590494#nmr-spectroscopy-for-characterization-of-habanolide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1590494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

